molecular formula C16H10ClN3S B11124731 2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

Cat. No.: B11124731
M. Wt: 311.8 g/mol
InChI Key: DJCDSYSOIXWFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazoles and thiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .

Properties

Molecular Formula

C16H10ClN3S

Molecular Weight

311.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C16H10ClN3S/c17-13-9-5-4-8-12(13)15-18-16-20(19-15)14(10-21-16)11-6-2-1-3-7-11/h1-10H

InChI Key

DJCDSYSOIXWFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.